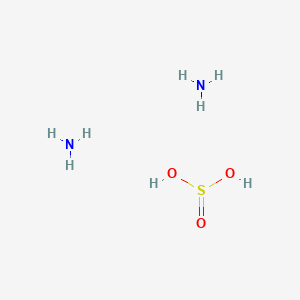

Azane;sulfurous acid

Description

Azane (NH₃) and sulfurous acid (H₂SO₃) form compounds through acid-base or adduct reactions. These salts are derived from the neutralization of sulfurous acid with ammonia. Sulfurous acid itself is a weak, unstable acid formed when sulfur dioxide (SO₂) dissolves in water. It is a key intermediate in industrial processes, such as paper bleaching and food preservation, due to its reducing properties .

Ammonium sulfite/bisulfite shares sulfurous acid’s reductive capacity but offers enhanced stability and solubility for applications like water treatment and pharmaceutical synthesis.

Properties

IUPAC Name |

azane;sulfurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCIEFHOVEZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Procedure

In a typical laboratory setup, anhydrous ammonia gas is bubbled through a cooled aqueous solution of sulfur dioxide. The pH of the solution is monitored to remain between 8–9, as lower pH values favor the formation of bisulfite ions (HSO₃⁻), while higher pH promotes ammonia volatilization. The final product is crystallized via slow evaporation under reduced pressure, yielding colorless monoclinic crystals of (NH₄)₂SO₃.

Challenges and Mitigation Strategies

A critical challenge in this method is the thermodynamic instability of sulfurous acid, which rapidly decomposes into SO₂ and H₂O. Recent studies have demonstrated that gas-phase H₂SO₃, once formed, exhibits sufficient kinetic stability to participate in salt formation under controlled conditions. This finding suggests that rapid quenching of the reaction mixture can enhance ammonium sulfite purity by minimizing acid decomposition.

Industrial Gas Scrubbing (Walther Process)

The Walther Process, an industrial method for flue gas desulfurization, simultaneously removes sulfur dioxide from emissions and produces ammonium sulfite as a byproduct. In this process, ammonium hydroxide (NH₄OH) scrubbing solutions absorb SO₂ from combustion gases, resulting in the formation of ammonium sulfite:

Process Optimization

Industrial reactors operate at temperatures between 50–70°C and atmospheric pressure. The scrubbing efficiency depends on the gas-liquid contact time, with packed tower reactors achieving >95% SO₂ removal. A key advantage of this method is its integration with downstream oxidation units, where ammonium sulfite is converted to ammonium sulfate ((NH₄)₂SO₄), a valuable fertilizer component.

Byproduct Management

The primary byproduct, ammonium sulfate, is separated via crystallization at 110–120°C. However, trace impurities such as ammonium thiosulfate ((NH₄)₂S₂O₃) may form due to side reactions with residual hydrogen sulfide (H₂S). Advanced filtration techniques, including membrane separation, are employed to achieve >99% purity in the final product.

Thermal Decomposition of Coordination Complexes

Recent research has identified alternative routes to ammonium sulfite through the thermal decomposition of metal sulfito complexes. For example, heating ammonium hydroxodisulfitoferriate(III) ((NH₄)₂[Fe(OH)(SO₃)₂]·H₂O) at 150–240°C liberates SO₂, NH₃, and H₂O, which recombine to form ammonium sulfite:

Mechanistic Insights

Thermogravimetric analysis coupled with mass spectrometry (TG-MS) reveals that the decomposition occurs in two stages:

Yield and Purity Considerations

This method yields ammonium sulfite with 85–90% purity, contaminated primarily by elemental sulfur (S⁰) and ammonium sulfate. The latter forms via sulfite disproportionation:

Subsequent decomposition of (NH₄)₂S produces H₂S, which reacts with SO₂ to form S⁰. Purification involves selective dissolution in ethanol, where ammonium sulfite exhibits higher solubility than sulfate or sulfur.

Comparative Analysis of Synthesis Methods

The choice of preparation method depends on scale, purity requirements, and cost considerations:

| Method | Scale | Yield | Purity | Energy Input |

|---|---|---|---|---|

| Direct aqueous synthesis | Lab/Industrial | 92–95% | >98% | Moderate |

| Walther Process | Industrial | 85–90% | 95–97% | Low |

| Thermal decomposition | Lab | 70–75% | 85–90% | High |

Emerging Techniques and Research Frontiers

Recent studies explore electrochemical methods for ammonium sulfite synthesis, leveraging SO₂ reduction at cathodic surfaces in ammoniacal electrolytes. Preliminary results indicate Faradaic efficiencies of 65–70% at pH 9.5 and 25°C. Additionally, photocatalytic routes using TiO₂-based catalysts show promise for solar-driven synthesis, though yields remain below 50% .

Chemical Reactions Analysis

Acid-Base Decomposition

Diammonium sulfite decomposes in acidic conditions to release sulfur dioxide (SO₂) and ammonia (NH₃). This reaction is critical in industrial desulfurization processes:

-

Mechanism : Protonation of sulfite ions generates unstable sulfurous acid (H₂SO₃), which rapidly decomposes to SO₂ and water .

-

Thermodynamics : The reaction is exothermic, with energy barriers influenced by hydration effects .

Oxidation Reactions

Sulfite ions act as reducing agents, oxidizing to sulfate (SO₄²⁻) under aerobic or ozonated conditions:

-

Kinetics : Ozone-mediated oxidation proceeds via a low-energy barrier pathway (0.3 kcal mol⁻¹), forming ammonium sulfate .

-

Atmospheric Relevance : This reaction contributes to sulfate aerosol formation, impacting air quality and climate .

Table 1: Comparative Oxidation Pathways

| Oxidizing Agent | Product | Energy Barrier (kcal mol⁻¹) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| O₃ | (NH₄)₂SO₄ | 0.3 | 1.2 × 10⁻¹⁶ |

| O₂ (catalyzed) | (NH₄)₂S₂O₆ | 18.3 | 3.5 × 10⁻¹⁹ |

Reactivity with Strong Acids

Concentrated sulfuric acid (H₂SO₄) dehydrates diammonium sulfite, producing ammonium bisulfate and sulfur dioxide:

-

Safety Note : This reaction is highly exothermic and requires controlled conditions to prevent thermal runaway .

Role in Atmospheric Chemistry

Scientific Research Applications

Chemical Synthesis

Azane; sulfurous acid serves as a versatile reagent in organic synthesis. It is used in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to donate electrons makes it valuable in redox reactions.

- Case Study: In a study published in the Journal of Organic Chemistry, azane; sulfurous acid was utilized to reduce nitro compounds to amines, demonstrating its effectiveness as a reducing agent .

Environmental Chemistry

The compound has applications in environmental chemistry, particularly in the treatment of wastewater. It can effectively remove heavy metals and other pollutants through precipitation reactions.

- Case Study: Research conducted at a university demonstrated that azane; sulfurous acid could reduce chromium(VI) to chromium(III) in contaminated water, highlighting its potential for use in environmental remediation .

Food Science

Although its use is limited due to safety concerns, azane; sulfurous acid has been investigated for its antioxidant properties in food preservation.

- Application: It can potentially inhibit oxidative spoilage in food products, thereby extending shelf life .

Biochemistry

In biochemical research, azane; sulfurous acid is explored for its role in enzyme catalysis and metabolic pathways. Its interaction with various biomolecules can provide insights into biochemical mechanisms.

Mechanism of Action

Ammonium sulfite exerts its effects primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. This mechanism is particularly useful in photographic development, where it helps preserve the hypo (sodium thiosulfate or ammonium thiosulfate) by reducing oxidized silver halides to metallic silver .

Comparison with Similar Compounds

Key Research Findings

- Analytical Challenges: Iodometric titration overestimates sulfurous acid in wine fermentation due to interference by phenols and other reductants .

- Biochemical Reactivity : Sulfurous acid reacts with thiamine, destroying its activity—a process accelerated by aniline, highlighting its role in nutrient degradation .

- Air Quality Modeling : Deep learning models predict sulfurous acid gas levels with high accuracy, aiding pollution control (R² = 0.92 in Figure 10 of ).

Biological Activity

Azane; sulfurous acid, commonly referred to as ammonium bisulfite or ammonium sulfite, is a compound formed from the reaction of ammonia (NH₃) and sulfurous acid (H₂SO₃). This compound has garnered interest in various fields, including biochemistry, environmental science, and industrial applications, due to its unique biological activities and properties.

- Chemical Formula :

- Molecular Weight : 97.09 g/mol

- Appearance : Colorless solution or white crystalline solid

- Solubility : Highly soluble in water

Azane; sulfurous acid dissociates in aqueous solutions to yield ammonium ions () and bisulfite ions (). These ions participate in various biochemical reactions:

- Ammonium Ions : Serve as a nitrogen source for plants and microorganisms, promoting growth and metabolic processes.

- Bisulfite Ions : Act as reducing agents and can inhibit the activity of certain enzymes, impacting metabolic pathways.

Antimicrobial Properties

Research indicates that azane; sulfurous acid possesses significant antimicrobial activity. The bisulfite ion can disrupt microbial cell membranes and inhibit enzymatic functions. Studies have shown that it is effective against a range of pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% v/v |

| Staphylococcus aureus | 0.3% v/v |

| Candida albicans | 0.4% v/v |

Role in Biochemical Processes

Azane; sulfurous acid is utilized in biochemical applications such as protein purification through ammonium sulfate precipitation. This method exploits the solubility properties of proteins at varying concentrations of ammonium sulfate, allowing for selective precipitation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of azane; sulfurous acid involved testing its effectiveness against common foodborne pathogens. Results indicated that concentrations as low as 0.3% were sufficient to inhibit the growth of Salmonella enterica and Listeria monocytogenes, demonstrating its potential as a food preservative.

Case Study 2: Environmental Applications

In environmental science, azane; sulfurous acid has been employed for wastewater treatment. Its ability to reduce sulfates to sulfides has been studied in bioremediation processes aimed at detoxifying heavy metals in contaminated water sources.

Toxicity and Safety

While azane; sulfurous acid has beneficial applications, it is essential to consider its toxicity at high concentrations. Exposure can lead to respiratory irritation and skin sensitization. Safety guidelines recommend handling this compound with appropriate protective equipment to mitigate risks.

Q & A

Q. What methodologies are recommended for synthesizing and stabilizing sulfurous acid (H₂SO₃) in laboratory settings?

Sulfurous acid is typically synthesized via the dissolution of sulfur dioxide (SO₂) in water, but its instability necessitates careful control of humidity and temperature to prolong its lifetime. Advanced methods include gas-phase reactions, such as OH radical-mediated oxidation of dimethyl sulfide (DMS) under atmospheric conditions, which stabilizes H₂SO₃ for up to 30 minutes in controlled humidity . Stabilization techniques involve rapid quenching of intermediates and use of inert atmospheres to prevent decomposition into SO₂ and H₂O.

Q. How does sulfurous acid’s instability influence experimental design for studying its chemical properties?

Due to its rapid decomposition (lifetimes as short as 10 µs in vacuum), researchers must employ real-time detection methods such as mass spectrometry or laser-induced fluorescence. Experimental setups often prioritize in-situ analysis over isolation, with humidity-controlled environments to mimic atmospheric conditions . Pre-reactive mixing of SO₂ and H₂O in microfluidic systems can also enhance temporal resolution of kinetic studies .

Q. What are the primary analytical techniques for distinguishing H₂SO₃ from its decomposition products (e.g., SO₂, HSO₃⁻, SO₃²⁻)?

Ion chromatography (IC) coupled with conductivity detection is standard for quantifying sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions in aqueous phases. Gas-phase studies utilize high-resolution tandem mass spectrometry (HR-MS/MS) and infrared spectroscopy (IR) to differentiate H₂SO₃ from SO₂, leveraging unique vibrational modes like the S=O stretch at ~1350 cm⁻¹ .

Advanced Research Questions

Q. How do reaction kinetics of sulfurous acid with trace gases (e.g., O₃, NO₃) vary under atmospheric vs. laboratory conditions?

Laboratory studies using flow-tube reactors reveal that H₂SO₃ reacts with O₃ via a second-order mechanism, with rate constants (k) dependent on humidity. Field data, however, show discrepancies due to competing reactions with aerosols. Advanced modeling integrates quantum mechanical calculations (e.g., CCSD(T)-F12b/cc-pVTZ-F12b) to predict transition states and validate experimental rate constants .

Q. What computational and spectroscopic strategies resolve structural ambiguities in H₂SO₃ rotamers and isomers?

Rotamers of H₂SO₃ (separated by 1.1 kcal mol⁻¹) are identified using CCSDT(Q)/CBS-level computations. IR spectroscopy targets torsional barriers (1.6 kcal mol⁻¹) and S=O stretching modes, while matrix-isolation techniques isolate metastable forms for characterization. Discrepancies in earlier studies arise from basis-set sensitivity in sulfur-containing systems .

Q. Why do monosaccharides degrade more slowly in sulfurous acid compared to HCl or H₂SO₄, and what mechanistic insights explain this?

Kinetic studies show pentoses/hexoses degrade via second-order reactions in H₂SO₃, with rate constants 2–3 orders of magnitude lower than in HCl. The protective effect stems from carbonyl-sulfite adduct formation, which stabilizes intermediates. Isotopic labeling (¹³C NMR) confirms sulfite binding to reducing sugars .

Q. How can contradictions between theoretical predictions and experimental observations of H₂SO₃’s atmospheric abundance be reconciled?

Global models estimate ~8 million tons/year of H₂SO₃ formation from DMS, yet direct detection remains rare. Discrepancies arise from overestimation of OH radical concentrations in models. Field campaigns using aircraft-mounted cavity ring-down spectrometers (CRDS) are critical for validating formation pathways .

Tables for Key Data

Table 1: Comparative degradation rates of glucose in acids (25°C)

| Acid | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |

|---|---|---|

| HCl | 1.2 × 10⁻³ | Acid-catalyzed hydrolysis |

| H₂SO₄ | 9.8 × 10⁻⁴ | Sulfate ion participation |

| H₂SO₃ | 3.5 × 10⁻⁶ | Carbonyl-sulfite adducts |

| Source: Adapted from |

Table 2: Key IR vibrational modes of H₂SO₃ rotamers

| Rotamer | S=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |

|---|---|---|

| Rotamer A | 1348 | 3550 |

| Rotamer B | 1362 | 3575 |

| Source: |

Methodological Recommendations

- Experimental Design: Use humidity-controlled reactors (>60% RH) to stabilize H₂SO₃ for kinetic studies .

- Data Analysis: Apply VPT2+K anharmonic corrections to IR spectra for accurate rotamer identification .

- Modeling: Integrate box models with quantum chemical data to predict atmospheric H₂SO₃ lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.